molecular formula C9H9ClO3 B181025 2-(4-Chlorophenoxy)propionic acid CAS No. 3307-39-9

2-(4-Chlorophenoxy)propionic acid

Cat. No.: B181025
CAS No.: 3307-39-9
M. Wt: 200.62 g/mol
InChI Key: DKHJWWRYTONYHB-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Methylimidazole undergoes various types of chemical reactions, including :

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: It undergoes substitution reactions, particularly at the nitrogen atom.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Herbicidal Applications

2-(4-Chlorophenoxy)propionic acid is primarily utilized as a phenoxy herbicide , which functions by mimicking natural plant hormones (auxins). This leads to uncontrolled growth and ultimately death of the target plants. It is particularly effective against broadleaf weeds while being less harmful to grasses, making it suitable for various agricultural practices.

Key Herbicide Formulations

  • TRIMEC Herbicide : Contains this compound as an active ingredient, used for controlling broadleaf weeds in turf and ornamental areas .
  • Mecoprop-P : A formulation that includes the compound, widely used in residential and commercial landscaping .

Biochemical Research Applications

Research has demonstrated that this compound can modulate ion channels and influence cellular processes:

  • Ion Channel Modulation : Studies have shown that this compound affects the gating of chloride channels (ClC-1), which are crucial for muscle function and other physiological processes . This modulation can be significant for understanding muscle physiology and potential treatments for muscle-related diseases.
  • Kinetic Resolution Studies : Research using Candida rugosa lipase has explored the kinetic resolution of this compound, highlighting its potential in biocatalysis and organic synthesis . This method could lead to more efficient production processes for pharmaceuticals or agrochemicals.

Toxicological Studies

While this compound is effective as a herbicide, its safety profile has been scrutinized due to potential toxicity:

  • Toxicity Reports : Case studies have documented instances of poisoning related to chlorophenoxy herbicides, including this compound. These reports emphasize the importance of understanding dosage and exposure risks associated with its use .

Potential Therapeutic Uses

Emerging research indicates that compounds similar to this compound may have therapeutic potential beyond herbicidal applications:

  • Anti-inflammatory Properties : Some studies suggest that phenoxy propionic acids may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

Summary Table of Applications

Application AreaDescription
HerbicidesEffective against broadleaf weeds; used in formulations like TRIMEC and Mecoprop-P
Biochemical ResearchModulates ion channels; studied for its effects on muscle physiology
Toxicological StudiesDocumented cases of poisoning highlight safety concerns related to exposure
Potential TherapeuticsInvestigated for anti-inflammatory properties; may have applications in medical treatments

Comparison with Similar Compounds

Biological Activity

2-(4-Chlorophenoxy)propionic acid (CPP) is a compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and agricultural chemistry. This article delves into its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its chlorophenoxy group, which contributes to its biological activity. The structure can be represented as follows:

  • Chemical Formula : C10H11ClO3
  • Molecular Weight : 216.65 g/mol

The presence of the chlorine atom on the phenyl ring enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.

Pharmacological Effects

Research has indicated that CPP exhibits various biological activities:

  • Anti-inflammatory Properties : CPP has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This inhibition leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .
  • Antimicrobial Activity : Studies have demonstrated that CPP possesses antimicrobial properties against various pathogens, making it a candidate for agricultural applications as a herbicide and fungicide .
  • Growth Regulation in Plants : CPP influences plant growth by modulating auxin levels. It acts as a growth regulator, promoting root development and enhancing resistance to environmental stressors .

The mechanisms underlying the biological activities of CPP involve several pathways:

  • Inhibition of Enzymatic Activity : By inhibiting COX enzymes, CPP reduces the production of inflammatory mediators, which is beneficial in treating conditions like arthritis .
  • Modulation of Hormonal Pathways : In plants, CPP alters the levels of auxins and other phytohormones, affecting growth and development processes .

Case Studies

  • Anti-inflammatory Study :
    A study conducted on animal models demonstrated that administration of CPP significantly reduced markers of inflammation and pain associated with arthritis. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in inflammatory markers .
  • Agricultural Application :
    In field trials, CPP was applied to crops such as maize and soybean. The results showed enhanced growth rates and improved resistance to common pests compared to untreated controls. The compound's ability to modulate plant hormone levels was highlighted as a key factor in these observations .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialEffective against various pathogens
Plant Growth RegulatorModulates auxin levels, enhances root growth

Table 2: Case Study Outcomes

Study FocusOutcomeReference
Anti-inflammatorySignificant reduction in inflammatory markers
Agricultural GrowthEnhanced growth rates in treated crops

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chlorophenoxy)propionic acid, and how is purity ensured in laboratory-scale production?

  • Answer : The compound is typically synthesized via ether formation between p-chlorophenol and α-chloropropionic acid under controlled acidic conditions . Purity is ensured through recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatographic methods like reverse-phase HPLC. Analytical validation via melting point analysis, NMR (to confirm the absence of unreacted precursors), and mass spectrometry (for molecular weight verification) is critical. Impurity profiling using GC-MS can detect side products such as dichlorinated derivatives .

Q. What analytical techniques are recommended for quantifying this compound in environmental samples?

  • Answer : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is widely used, employing mobile phases of acetonitrile/water with phosphoric acid (for improved peak symmetry) . Gas-liquid chromatography (GLC) with an internal standard (e.g., methylated derivatives) enhances precision in trace-level detection (LOD ≈ 0.1 ppm) . For complex matrices (e.g., soil or water), solid-phase extraction (SPE) with C18 cartridges is recommended prior to analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Key protocols include:

  • PPE : Nitrile gloves, acid-resistant lab coats, and indirect-vent goggles to prevent dermal/ocular exposure .
  • Storage : Tightly sealed containers in cool (<25°C), ventilated areas, away from strong acids (e.g., HCl) and reactive metals (e.g., sodium) .
  • Spill Management : Neutralization with sodium bicarbonate, followed by wet vacuuming using HEPA filters to avoid aerosolization .
  • Decontamination : Immediate showering and laundering of contaminated clothing under supervised conditions .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to its parent herbicide, and what methodologies track its degradation products?

  • Answer : The compound is a metabolite of dichlorprop and exhibits longer persistence in anaerobic environments (half-life = 30–60 days vs. 7–15 days for dichlorprop) due to reduced microbial activity . Degradation pathways are studied using LC-MS/MS to identify intermediates like 4-chlorophenol and propionic acid derivatives. Isotopic labeling (e.g., ¹⁴C-tracers) in soil microcosms quantifies mineralization rates .

Q. What challenges arise in resolving contradictory data on the phytotoxic effects of this compound across plant models?

  • Answer : Discrepancies often stem from species-specific enzyme interactions (e.g., auxin oxidase activity in monocots vs. dicots) . Controlled studies should standardize variables:

  • Growth Conditions : pH (5.5–7.0), light intensity, and nutrient availability.
  • Dose-Response Curves : Use logarithmic concentrations (0.1–100 µM) to assess threshold effects.
    Meta-analyses of peer-reviewed datasets (e.g., ECOTOX database) can reconcile conflicting results .

Q. How can researchers optimize chromatographic separation of this compound from complex matrices?

  • Answer : Advanced optimization strategies include:

  • Column Selection : Newcrom R1 HPLC columns improve resolution for polar metabolites .
  • Mobile Phase : Gradient elution with 0.1% formic acid in acetonitrile/water enhances peak symmetry for MS compatibility .
  • Detector Settings : MRM (multiple reaction monitoring) in LC-MS/MS minimizes matrix interference (e.g., m/z 200.6 → 141.0 for quantification) .

Q. What structural features of this compound drive its herbicidal activity, and how can computational modeling refine structure-activity relationships (SAR)?

  • Answer : The planar carboxyl group and chloro-phenoxy moiety enable hydrogen bonding with plant auxin receptors (e.g., TIR1) . Molecular docking (e.g., AutoDock Vina) predicts binding affinities to homologs like Arabidopsis AFB5. QSAR models using Hammett constants (σ⁺) for substituents on the phenoxy ring correlate with herbicidal potency .

Q. Data Contradiction Analysis

Q. How should researchers address variability in reported soil adsorption coefficients (Koc) for this compound?

  • Answer : Discrepancies in Koc (range: 50–200 mL/g) arise from soil organic matter (SOM) heterogeneity. Standardized batch experiments should:

  • Use OECD Guideline 106 with defined SOM content (e.g., 2% vs. 5%).
  • Control ionic strength (0.01 M CaCl2) and pH (6.0–7.5).
    Cross-validation using fluorescence quenching assays with humic acids clarifies SOM-binding mechanisms .

Properties

IUPAC Name

2-(4-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHJWWRYTONYHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875865
Record name 2-(p-Chlorophenoxy)propionic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3307-39-9
Record name 2-(4-Chlorophenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3307-39-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-CPP
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Record name 2-(4-Chlorophenoxy)propionic acid
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Record name 2-(p-Chlorophenoxy)propionic acid
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Record name 2-(4-chlorophenoxy)propionic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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